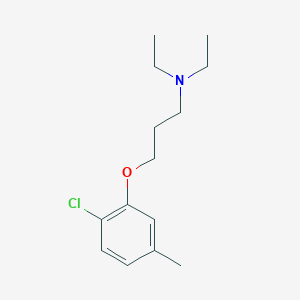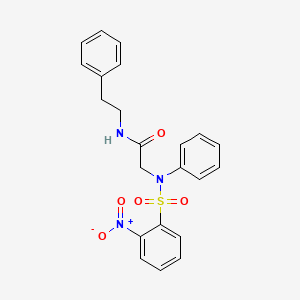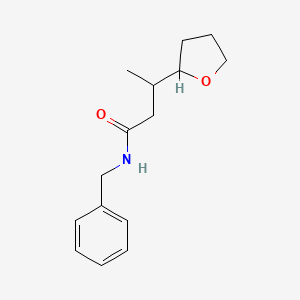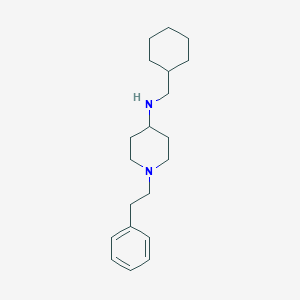
3-(2-chloro-5-methylphenoxy)-N,N-diethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-5-methylphenoxy)-N,N-diethylpropan-1-amine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a propan-1-amine backbone, with diethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-methylphenoxy)-N,N-diethylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylphenol and 3-chloropropan-1-amine.
Etherification: The 2-chloro-5-methylphenol undergoes etherification with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(2-chloro-5-methylphenoxy)propan-1-amine.
Alkylation: The resulting 3-(2-chloro-5-methylphenoxy)propan-1-amine is then alkylated with diethyl sulfate or a similar alkylating agent to introduce the diethyl groups on the nitrogen atom, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-5-methylphenoxy)-N,N-diethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be employed to remove the chloro group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Dechlorinated products or reduced amines.
Substitution: Various substituted phenoxyalkylamines depending on the nucleophile used.
Scientific Research Applications
3-(2-chloro-5-methylphenoxy)-N,N-diethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its interactions with biological systems, including its binding to receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(2-chloro-5-methylphenoxy)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-5-methylphenoxy)propane-1,2-diol: A precursor in the synthesis of beta blockers.
3-((2-chloro-5-methylphenoxy)methyl)piperidine: Another phenoxyalkylamine with different pharmacological properties.
Uniqueness
3-(2-chloro-5-methylphenoxy)-N,N-diethylpropan-1-amine is unique due to its specific substitution pattern and the presence of diethyl groups on the amine. This structural configuration can result in distinct pharmacological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-(2-chloro-5-methylphenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-4-16(5-2)9-6-10-17-14-11-12(3)7-8-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLXREQLHWSRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=CC(=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5233333.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(4-fluorobenzyl)piperidine trifluoroacetate](/img/structure/B5233341.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233348.png)
![methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5233361.png)
![4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B5233366.png)

![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5233377.png)
![(3S,4S)-1-[(1,3-diphenylpyrazol-4-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5233379.png)
![N-butyl-2-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]amino]benzamide](/img/structure/B5233389.png)

![7-Fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline](/img/structure/B5233407.png)
![5-(3-butenoyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233421.png)

![2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5233441.png)
